N-Hydroxylation of Riluzole: Kinetic Parameters and Enzyme Specificity
N-Hydroxy Riluzole is the principal N-hydroxylated metabolite of riluzole. Its formation in human hepatic microsomes is characterized by a Michaelis-Menten constant (Km) of 30 μM. This contrasts with the direct glucuronidation of riluzole, which exhibits a much higher Km of 118 μM, indicating that N-hydroxylation is a kinetically favored metabolic pathway [1]. Furthermore, this N-hydroxylation is specifically catalyzed by CYP1A2 and is most strongly inhibited by the CYP1A2 inhibitor α-naphthoflavone with an IC50 of 0.42 μM [2]. In comparison, other CYP isoforms do not significantly contribute to this specific metabolic step.
| Evidence Dimension | Enzyme kinetics (Km) for metabolite formation from riluzole |
|---|---|
| Target Compound Data | Km = 30 μM for N-hydroxyriluzole formation |
| Comparator Or Baseline | Km = 118 μM for an unidentified riluzole glucuroconjugate |
| Quantified Difference | N-hydroxylation is approximately 4-fold more efficient (lower Km) than glucuronidation. |
| Conditions | In vitro incubation of [14C]riluzole (15 μM) with human hepatic microsomes and NADPH cofactor [1]. |
Why This Matters
The kinetic parameters define the specificity and efficiency of this major metabolic pathway, which is critical for designing accurate in vitro drug-drug interaction studies and for developing robust bioanalytical methods.
- [1] Sanderink GJ, Bournique B, Stevens J, Petry M, Martinet M. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro. J Pharmacol Exp Ther. 1997;282(3):1465-1472. View Source
- [2] Sanderink GJ, Bournique B, Stevens J, Petry M, Martinet M. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro. J Pharmacol Exp Ther. 1997;282(3):1465-1472. View Source
